5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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Overview
Description
“5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” is a complex organic compound that features a combination of phenol, triazole, and diethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenol group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the diethylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: The triazole ring is known for its antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. For example:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes or inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(diethylamino)-2-hydroxybenzaldehyde: Similar structure but lacks the triazole ring.
3-mercapto-5-phenyl-4H-1,2,4-triazole: Contains the triazole ring but lacks the phenol and diethylamino groups.
Properties
Molecular Formula |
C19H21N5OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5OS/c1-3-23(4-2)16-11-10-15(17(25)12-16)13-20-24-18(21-22-19(24)26)14-8-6-5-7-9-14/h5-13,25H,3-4H2,1-2H3,(H,22,26)/b20-13+ |
InChI Key |
ATSJUPWBIADYLG-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Origin of Product |
United States |
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